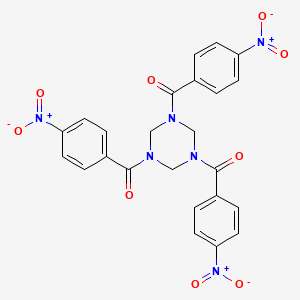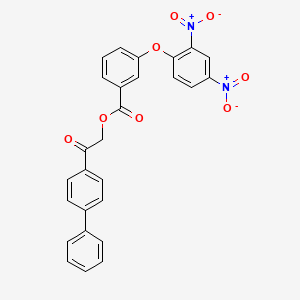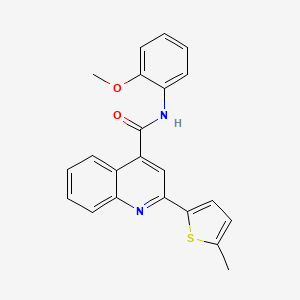![molecular formula C20H27ClN2O2S B10887234 1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10887234.png)
1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with an adamantyl group and a chlorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.
Sulfonylation: The chlorophenylsulfonyl group is introduced via sulfonylation of a chlorobenzene derivative using a sulfonyl chloride reagent.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring through a cyclization reaction, often using a diamine precursor and appropriate cyclizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonylated derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to receptors or enzymes. The chlorophenylsulfonyl group may participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s activity. The piperazine ring can act as a scaffold, facilitating the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
1-(2-Adamantyl)-4-[(4-methylphenyl)sulfonyl]piperazine: Similar structure but with a methyl group instead of a chlorine atom.
1-(2-Adamantyl)-4-[(4-fluorophenyl)sulfonyl]piperazine: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness: 1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is unique due to the presence of the chlorophenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of the adamantyl and chlorophenylsulfonyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H27ClN2O2S |
|---|---|
Molecular Weight |
395.0 g/mol |
IUPAC Name |
1-(2-adamantyl)-4-(4-chlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H27ClN2O2S/c21-18-1-3-19(4-2-18)26(24,25)23-7-5-22(6-8-23)20-16-10-14-9-15(12-16)13-17(20)11-14/h1-4,14-17,20H,5-13H2 |
InChI Key |
ABUAGWUBQMLRJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Biphenyl-4-yl[4-(butan-2-yl)piperazin-1-yl]methanone](/img/structure/B10887156.png)
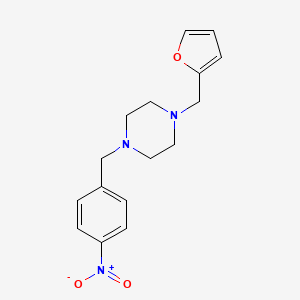
![(2,6-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10887171.png)
![3-{(1E)-2-cyano-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate](/img/structure/B10887177.png)
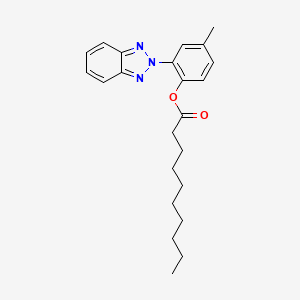
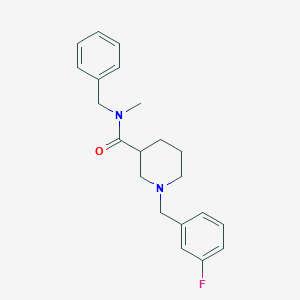
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate](/img/structure/B10887200.png)
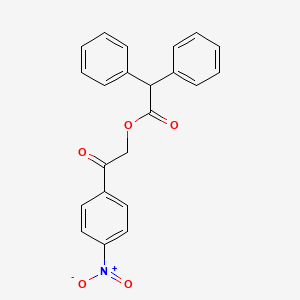
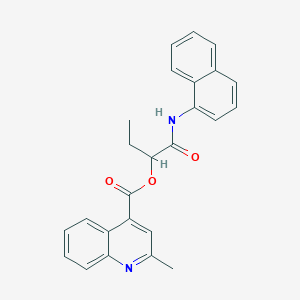
![3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile](/img/structure/B10887227.png)
![2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B10887239.png)
